molecular formula C26H14Cl3NO5 B11039644 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11039644
M. Wt: 526.7 g/mol
InChI Key: WNLOAQILYOVIBN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure

Properties

Molecular Formula

C26H14Cl3NO5

Molecular Weight

526.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-(2,5-dichlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C26H14Cl3NO5/c27-13-7-5-12(6-8-13)21-19-20(25(34)30(24(19)33)18-11-14(28)9-10-17(18)29)26(35-21)22(31)15-3-1-2-4-16(15)23(26)32/h1-11,19-21H

InChI Key

WNLOAQILYOVIBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=C(C=CC(=C6)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. Common starting materials include substituted benzene derivatives and furo[3,4-c]pyrrole intermediates. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydro derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique functional groups allow for diverse chemical reactions such as:

  • Oxidation: Can be oxidized to yield carboxylic acids using agents like potassium permanganate.
  • Reduction: Reduction reactions can produce alcohols or amines using lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitutions are possible at the chlorophenyl group.

These reactions facilitate the exploration of reaction mechanisms and the development of new synthetic methodologies.

Medicine

Research has indicated potential therapeutic properties of this compound:

  • Anti-inflammatory Activity: Investigated for its ability to modulate inflammatory pathways.
  • Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Case Study: Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxic effects. The mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression.

Industry

The compound is being explored for applications in material science:

  • Development of New Materials: Its unique properties make it suitable for creating advanced materials with specific characteristics such as enhanced thermal stability and electrical conductivity.

Industrial Application Example

In a recent project focused on developing conductive polymers, the incorporation of this compound led to improved performance metrics compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s aromatic rings and chlorine substituents may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with aromatic rings and halogen substituents. Examples include:

  • 3-(4-bromophenyl)-5-(2,5-dibromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone
  • 3-(4-fluorophenyl)-5-(2,5-difluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its specific combination of chlorine substituents and spiro structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

The compound 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes multiple aromatic rings and a spirocyclic system. Its molecular formula is C17H12Cl3N2O3C_{17}H_{12}Cl_3N_2O_3, indicating the presence of three chlorine atoms and two nitrogen atoms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), HepG2 (liver cancer), and PC-3 (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases1.
  • Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival, such as the Bcl-2 family proteins2.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • It was tested against a range of bacterial strains and demonstrated significant inhibition of growth, particularly against gram-positive bacteria3. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties:

  • In animal models of inflammation, it reduced markers such as TNF-alpha and IL-6, indicating a potential role in modulating immune responses4. Further studies are needed to elucidate the specific pathways involved.

Research Findings and Case Studies

StudyFindings
Demonstrated cytotoxicity against HCT-116 and HepG2 cells with IC50 values in the low micromolar range.
Molecular docking revealed binding affinities with Bcl-2 proteins, suggesting mechanisms of apoptosis induction.
Showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Reduced inflammation markers in vivo in a rat model of arthritis.

Q & A

Q. What are the common synthetic routes for synthesizing complex spiro and pyrrolo-fused heterocycles like this compound?

Multi-step synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and cyclization steps. For example, outlines a protocol using NaH, TsCl, and Pd(PPh₃)₄ for pyridopyrrole derivatives, which can be adapted for similar spiro systems. Reaction conditions (e.g., toluene/EtOH at 90–105°C) and protecting group strategies are critical for regioselectivity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Single-crystal X-ray diffraction (SC-XRD) is paramount for resolving spirocyclic conformations and bond angles (e.g., mean σ(C–C) = 0.003–0.005 Å in ). Complement with NMR (¹H/¹³C, 2D COSY/HSQC) to confirm dynamic behavior and substituent positions. FTIR and mass spectrometry (HRMS) validate functional groups and molecular weight .

Q. How do researchers confirm the purity of intermediates during synthesis?

Use orthogonal methods: HPLC (≥95% purity threshold), TLC with UV/iodine visualization, and differential scanning calorimetry (DSC) to detect polymorphic impurities. emphasizes correlating melting points with SC-XRD data to ensure crystallographic homogeneity .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for structurally analogous compounds be addressed?

Contradictions often arise from substituent effects (e.g., chloro vs. methoxy groups) or assay variability. Standardize protocols (e.g., MIC testing for antimicrobial activity in ) and cross-validate using isogenic cell lines. Computational docking (e.g., AutoDock Vina) can rationalize activity differences by comparing binding affinities to target proteins .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. applied DFT to correlate C=O bond polarization with antimicrobial efficacy. TD-DFT can simulate UV-Vis spectra for photophysical studies .

Q. How do substituents influence the compound’s supramolecular interactions in crystal packing?

SC-XRD data ( ) reveal that chlorophenyl groups engage in halogen bonding (C–Cl···π, ~3.4 Å), while spiro junctions dictate torsion angles (e.g., 85–90°). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals) to optimize crystal engineering .

Q. What strategies improve reaction yields in multi-step syntheses?

Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ in ) and solvent polarity (e.g., THF for SN2 steps). achieved 78% yield via microwave-assisted cyclization, reducing side-product formation. Kinetic studies (e.g., in situ IR) identify rate-limiting steps for process intensification .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic disorder reports in similar compounds?

Disorder in main residues (e.g., ) requires refining occupancy ratios (e.g., 60:40 split) and validating with independent datasets. Compare thermal ellipsoid plots (R factor ≤ 0.05) and use PLATON/SQUEEZE to model solvent-accessible voids .

Q. Why do antimicrobial results vary between in vitro and in vivo studies for halogenated analogs?

Bioavailability differences (e.g., logP > 3 reduces aqueous solubility) and metabolic stability (e.g., CYP450-mediated dechlorination) are key factors. ’s in vitro MIC data should be supplemented with pharmacokinetic profiling (e.g., plasma protein binding assays) .

Methodological Recommendations

  • Synthetic Optimization : Screen Lewis acids (e.g., ZnCl₂) for Friedel-Crafts cyclization to enhance spiro ring formation .
  • Data Validation : Cross-reference SC-XRD () with solid-state NMR to resolve dynamic disorder .
  • Computational Workflow : Combine DFT (electronic properties) and molecular dynamics (solvent effects) for holistic SAR analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.